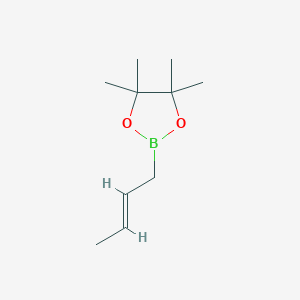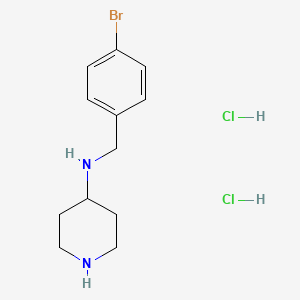
4-Azidophenol
概要
説明
4-Azidophenol is an organic compound with the molecular formula C6H5N3O. It consists of a phenol group (a benzene ring with a hydroxyl group) and an azide group attached to the fourth carbon of the benzene ring.
作用機序
Target of Action
4-Azidophenol is a versatile compound that has been used in various fields due to its applicability . It is commonly used in click chemistry, which involves combining a biomolecule and a substrate of choice to generate a large library of compounds . The primary targets of this compound are aromatic systems, where it acts as an inductively withdrawing group .
Mode of Action
The mode of action of this compound involves its interaction with its targets, primarily aromatic systems. The azide functional group on an aromatic system has been investigated using Hammett-Taft parameters obtained from the effect of azide substitution on the gas-phase acidity of phenol . The azide acts as an inductively withdrawing group but has negligible resonance contribution on the phenol .
Biochemical Pathways
This compound is involved in the synthesis of 4H-azepin-4-ones . In this process, 4-azidophenols are photolysed in N2 matrices at 12–14 K and subjected to flash vacuum pyrolysis (FVP) with subsequent trapping of the products in N2 matrices . The reactions are followed by IR spectroscopy . This process results in the formation of azepinones .
Pharmacokinetics
It’s known that azides readily decompose in the presence of light, heat, and catalysts under reagent-free conditions to yield nitrenes . This property imparts a high chemical reactivity to the azide functionality, enabling it to act as an electrophile, a nucleophile, and a radical acceptor .
Result of Action
The result of the action of this compound is the formation of a variety of compounds. For example, it is used in the synthesis of 4H-azepin-4-ones . In addition, it is used in the formation of a very useful, five-membered triazole ring: an azide-alkyne cycloaddition .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the azide functional group of this compound can be more or less resonance donating depending on the electronic effects of other groups in the system . Furthermore, the reactions involving this compound are performed in N2 matrices at low temperatures , indicating that temperature is a crucial factor in its action.
生化学分析
Biochemical Properties
4-Azidophenol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phenol sulfotransferase (PST), an enzyme found in human tissues like the brain, liver, and small intestine . The nature of these interactions is complex and can involve both inductive and resonance effects .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally understood that the effects of such compounds can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . The specific pathways and interactions can depend on the biochemical context.
Transport and Distribution
This compound is transported and distributed within cells and tissues in ways that depend on its chemical properties and the specific cellular context. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific studies on the subcellular localization of this compound are limited.
準備方法
Synthetic Routes and Reaction Conditions: 4-Azidophenol can be synthesized from 4-aminophenol through a diazotization reaction followed by azidation. The process involves the following steps :
Diazotization: 4-aminophenol is suspended in water, and concentrated hydrochloric acid is added dropwise. The reaction mixture is then cooled to 0°C, and a solution of sodium nitrite in water is added. This forms the diazonium salt.
Azidation: Sodium azide is added to the diazonium salt solution, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Azidophenol undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with benzyl bromide derivatives in the presence of potassium carbonate to form substituted azides.
Common Reagents and Conditions:
Photolysis: Low-temperature matrices (12–14 K) and flash vacuum pyrolysis (FVP) are commonly used conditions.
Substitution: Benzyl bromide derivatives and potassium carbonate are typical reagents.
Major Products:
Azepin-4-ones: Formed through photolysis and ring expansion.
Substituted Azides: Formed through substitution reactions with benzyl bromide derivatives.
科学的研究の応用
4-Azidophenol has several scientific research applications, including:
Enzymatic Activity and Drug Interactions: Derivatives of this compound, such as 4-azido-2-hydroxybenzoic acid, are used to study the binding sites and enzymatic activities of specific proteins like UDP-glucuronosyltransferases.
Mitochondrial Function Studies: Derivatives like 2-azido-4-nitrophenol are used to study mitochondrial uncoupling and the binding of uncouplers to mitochondrial components.
Synthetic Chemistry: this compound is used in low-temperature matrices to synthesize novel compounds like 4H-azepin-4-ones.
Polymer Science:
Bioconjugation Techniques: The photochemical properties of compounds like 4-(6-formyl-3-azidophenoxy)butyrimidate are used to study protein interactions.
類似化合物との比較
3-Azidophenol: Similar to 4-azidophenol but with the azide group attached to the third carbon of the benzene ring.
4-Azido-2-nitrophenol: A derivative with an additional nitro group attached to the second carbon.
2,6-Dichloro-4-azidophenol: A derivative with two chlorine atoms attached to the second and sixth carbons.
2,6-Dibromo-4-azidophenol: A derivative with two bromine atoms attached to the second and sixth carbons.
5-Azido-8-hydroxyquinoline: A heterocyclic analogue with an azide group attached to the fifth carbon.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the azide group on the benzene ring affects the electronic properties and the stability of the compound, making it distinct from other azidophenol derivatives .
特性
IUPAC Name |
4-azidophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-9-8-5-1-3-6(10)4-2-5/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSZNIJDTSIVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2928177.png)



![N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2928185.png)
![2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2928186.png)
![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)
